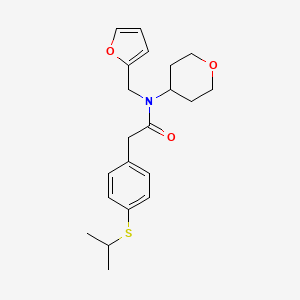

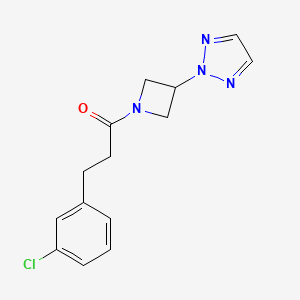

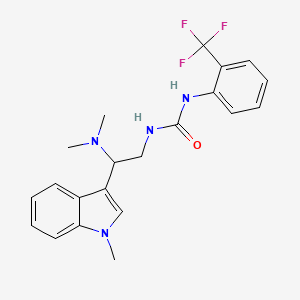

![molecular formula C12H17ClN2O B2852603 2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide CAS No. 2411262-52-5](/img/structure/B2852603.png)

2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-N,N-dimethylethylamine” is a widely used intermediate and starting reagent for organic synthesis . It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . It is available as white to pale cream to pale yellow crystals or powder .

Synthesis Analysis

The synthesis of “2-Chloro-N,N-dimethylethylamine” involves the reaction between acyl chlorides and amines . The reaction happens in two main stages - an addition stage, followed by an elimination stage . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride .Molecular Structure Analysis

The molecular formula of “2-Chloro-N,N-dimethylethylamine” is C4H11Cl2N . The structure of the compound can be represented as (CH3)2NCH2CH2Cl · HCl .Chemical Reactions Analysis

The chemical reaction of “2-Chloro-N,N-dimethylethylamine” involves nucleophilic addition/elimination reaction between acyl chlorides (acid chlorides) and amines . The nitrogen atom in the amine, being more electronegative than both hydrogen and carbon, attracts the bonding electrons towards itself, producing a significant amount of negative charge on the nitrogen atom . This nitrogen atom then attacks the carbon atom in the acyl chloride .Physical And Chemical Properties Analysis

“2-Chloro-N,N-dimethylethylamine” is available as white to pale cream to pale yellow crystals or powder . It has a molecular weight of 144.04 . The melting point is 201-204 °C (lit.) .Mécanisme D'action

The mechanism of action of “2-Chloro-N,N-dimethylethylamine” involves the reaction between acyl chlorides and amines . The reaction happens in two main stages - an addition stage, followed by an elimination stage . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride .

Safety and Hazards

“2-Chloro-N,N-dimethylethylamine” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Muta. 2 - STOT RE 2 . It is harmful if swallowed, suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

2-chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-10-4-3-5-11(8-10)15(2)7-6-14-12(16)9-13/h3-5,8H,6-7,9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCXHDXAPDWIQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)CCNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

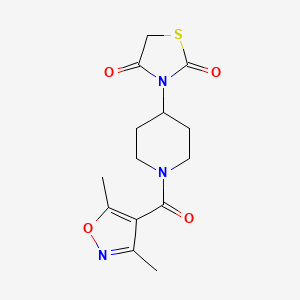

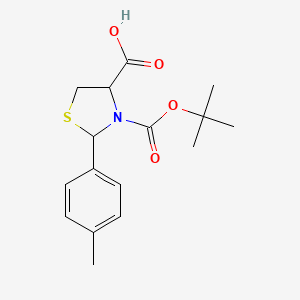

![N-(cyanomethyl)-N-phenyl-2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2852520.png)

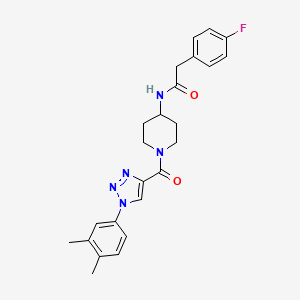

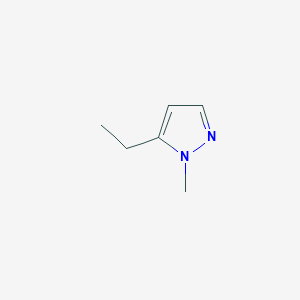

![N-[2-Methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-ynamide](/img/structure/B2852527.png)

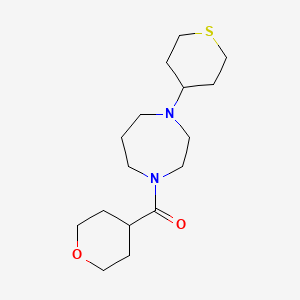

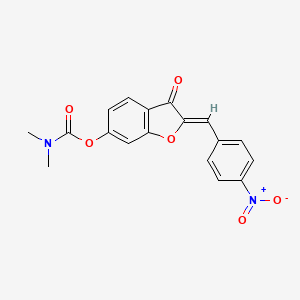

![(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2852531.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2852533.png)

![(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2852541.png)